molecular formula C26H29NO5S B11494941 Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11494941
M. Wt: 467.6 g/mol
InChI Key: YEZSYUIPTOZLDR-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of ethyl 2-((2-oxo-5-phenylfuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of ethyl 2-cyanoacetate . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structure, which combines a benzothiophene core with a cyclohexenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H29NO5S

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl 2-[(4-ethoxycarbonyl-3-oxo-5-phenylcyclohexen-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H29NO5S/c1-3-31-25(29)22-19(16-10-6-5-7-11-16)14-17(15-20(22)28)27-24-23(26(30)32-4-2)18-12-8-9-13-21(18)33-24/h5-7,10-11,15,19,22,27H,3-4,8-9,12-14H2,1-2H3

InChI Key

YEZSYUIPTOZLDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)C4=CC=CC=C4

Origin of Product

United States

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